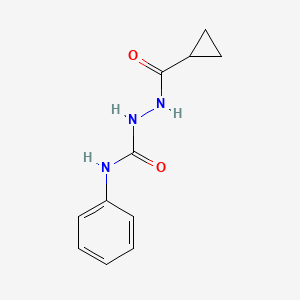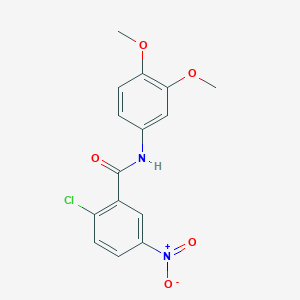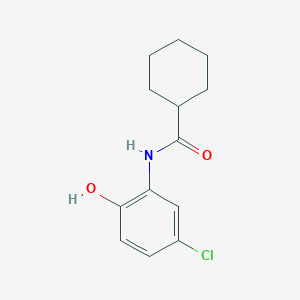
3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic structures such as quinazolinones or quinolines to obtain oxadiazole derivatives. For instance, the synthesis of quinazolinone-oxadiazole derivatives involves the reaction of synthesized 3-amino-4(3H) quinazolinone derivatives with chloroacetyl chloride, followed by treatment with oxadiazole derivatives under specific conditions (Hassanzadeh et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to "3-(5-isopropyl-1,2,4-oxadiazol-3-yl)-2-quinolinol" has been characterized using various analytical techniques, including IR, 1H-NMR, and mass spectral data. These analyses confirm the formation of the desired oxadiazole derivatives and provide insight into their molecular framework (Joshi et al., 2011).
Chemical Reactions and Properties
Compounds containing the oxadiazole ring are known to participate in various chemical reactions, contributing to their broad spectrum of biological activities. They can undergo nucleophilic substitution reactions, cycloadditions, and more, allowing for the synthesis of a wide array of derivatives with potential pharmacological applications (Moghimi et al., 2013).
Physical Properties Analysis
The physical properties of oxadiazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their pharmacokinetic profile and drug formulation. The synthesis and analysis of these compounds often involve evaluating these properties to optimize their application in medicinal chemistry (Vaksler et al., 2023).
Chemical Properties Analysis
Oxadiazole derivatives exhibit a range of chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to form complexes with metals. These properties are instrumental in determining their biological activity and potential as therapeutic agents (Ling-la, 2015).
作用機序
将来の方向性
特性
IUPAC Name |
3-(5-propan-2-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-8(2)14-16-12(17-19-14)10-7-9-5-3-4-6-11(9)15-13(10)18/h3-8H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJMEQAQCBJPIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NO1)C2=CC3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5720273.png)


![N-(2-chlorophenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5720298.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)

![1-(4-chlorophenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5720324.png)
![2-[2-bromo-4-(2-{[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}carbonohydrazonoyl)-6-ethoxyphenoxy]acetamide](/img/structure/B5720327.png)
![4-tert-butyl-N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5720329.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-N-methyl-4,5-dihydro-1H-imidazole-1-carbothioamide](/img/structure/B5720343.png)
![1-phenyl-N-{[1-phenyl-3-(3-pyridinyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5720348.png)

![ethyl {[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5720355.png)